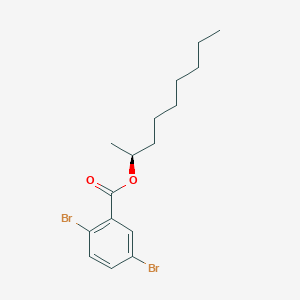![molecular formula C11H12O3 B14235132 [(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde CAS No. 395646-48-7](/img/structure/B14235132.png)
[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde is an organic compound that features a dioxolane ring with a phenyl group and an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde typically involves the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for aldehydes and ketones.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of [(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde can be compared to other dioxolane derivatives and acetaldehyde-containing compounds:
Similar Compounds: 1,3-dioxolane, 2-phenyl-1,3-dioxolane, acetaldehyde, benzaldehyde.
Propriétés
Numéro CAS |
395646-48-7 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]acetaldehyde |
InChI |
InChI=1S/C11H12O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2/t10-,11?/m0/s1 |
Clé InChI |
WCFANIQPEMDKDR-VUWPPUDQSA-N |
SMILES isomérique |
C1[C@@H](OC(O1)C2=CC=CC=C2)CC=O |
SMILES canonique |
C1C(OC(O1)C2=CC=CC=C2)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)
![1H-Pyrrolo[2,1-F][1,4,7]dioxazonine](/img/structure/B14235067.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)





![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)

![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)
![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)
